molecular formula C15H21NO2 B5233399 N-benzyl-3-(tetrahydro-2-furanyl)butanamide

N-benzyl-3-(tetrahydro-2-furanyl)butanamide

Cat. No. B5233399
M. Wt: 247.33 g/mol
InChI Key: JCBJRIFKIORSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(tetrahydro-2-furanyl)butanamide, also known as BTM or Furanyl Fentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It has been found to be highly potent and has been associated with numerous overdose deaths. However,

Mechanism of Action

N-benzyl-3-(tetrahydro-2-furanyl)butanamide acts on the mu-opioid receptor by binding to it and activating it. This activation leads to a decrease in the release of neurotransmitters such as substance P, which are responsible for transmitting pain signals. This results in a reduction in pain sensation and an increase in pain tolerance.
Biochemical and Physiological Effects:
N-benzyl-3-(tetrahydro-2-furanyl)butanamide has been found to have similar biochemical and physiological effects to other opioids such as fentanyl. It can cause respiratory depression, sedation, and euphoria. Additionally, it can lead to physical dependence and withdrawal symptoms upon cessation of use.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-3-(tetrahydro-2-furanyl)butanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in studies where minimizing the amount of drug used is important. However, the high potency of N-benzyl-3-(tetrahydro-2-furanyl)butanamide also presents a limitation, as it can be difficult to accurately measure and administer small doses.

Future Directions

Future research on N-benzyl-3-(tetrahydro-2-furanyl)butanamide could focus on its potential as an analgesic drug and its use in pain management. Additionally, further studies could investigate its effects on other opioid receptors and its potential for abuse and addiction. Research could also focus on developing safer and more effective alternatives to N-benzyl-3-(tetrahydro-2-furanyl)butanamide for pain management.

Synthesis Methods

N-benzyl-3-(tetrahydro-2-furanyl)butanamide can be synthesized through the reaction of N-benzylpiperidine with 3-(tetrahydro-2-furanyl)butyric acid chloride. This reaction results in the formation of N-benzyl-3-(tetrahydro-2-furanyl)butanamide, which can then be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

N-benzyl-3-(tetrahydro-2-furanyl)butanamide has been used in scientific research to study its effects on opioid receptors and its potential as an analgesic drug. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Additionally, N-benzyl-3-(tetrahydro-2-furanyl)butanamide has been found to have a longer duration of action than fentanyl, which could make it a useful alternative for pain management.

properties

IUPAC Name

N-benzyl-3-(oxolan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(14-8-5-9-18-14)10-15(17)16-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBJRIFKIORSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC1=CC=CC=C1)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(oxolan-2-yl)butanamide

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